2-Methyl-4-nitrobenzenediazonium

Description

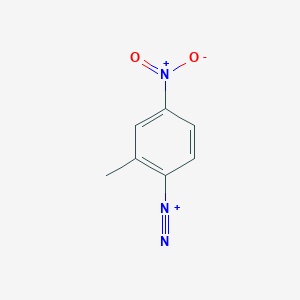

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBOFGSATMLBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066001 | |

| Record name | Benzenediazonium, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16047-24-8 | |

| Record name | 2-Methyl-4-nitrobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16047-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016047248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-nitrobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-4-nitrobenzenediazonium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Z4EKF9JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Methyl-4-nitrobenzenediazonium from 2-methyl-4-nitroaniline

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitrobenzenediazonium from 2-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, 2-methyl-4-nitroaniline. This process, known as diazotization, is a fundamental reaction in organic chemistry, particularly in the synthesis of azo dyes and other chemical intermediates.

Core Reaction and Mechanism

The synthesis of this compound is achieved through the diazotization of 2-methyl-4-nitroaniline. This reaction converts the primary aromatic amino group (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂).[1] The nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2]

The reaction is highly sensitive to temperature and must be conducted at low temperatures, typically between 0-5 °C, to ensure the stability of the resulting diazonium salt, which can be explosive if isolated and dried.[2] The presence of a nitro group, a strong electron-withdrawing group, on the aniline ring affects the electron distribution of the molecule and is a key characteristic for its role in dye synthesis.[1]

The resulting this compound salt is a highly reactive intermediate.[1] The diazonium group is an excellent leaving group (as N₂ gas), making it a versatile intermediate for introducing a wide variety of substituents onto the aromatic ring through reactions like Sandmeyer, Schiemann, and azo coupling.[3][4]

Experimental Protocol: Synthesis of this compound Chloride

This protocol details a standard laboratory procedure for the synthesis of this compound chloride in an aqueous solution.

Reagents and Materials:

-

2-Methyl-4-nitroaniline (C₇H₈N₂O₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Thermometer

-

Dropping Funnel

Procedure:

-

Preparation of the Amine Salt Solution:

-

In a beaker, suspend 2-methyl-4-nitroaniline in a mixture of concentrated hydrochloric acid and water. The molar ratio of the amine to HCl should be approximately 1:2.5 to ensure a sufficiently acidic medium.

-

Cool the mixture to 0-5 °C in an ice-water bath with constant stirring until a fine slurry of the hydrochloride salt of the amine is formed.

-

-

Preparation of the Sodium Nitrite Solution:

-

In a separate beaker, dissolve sodium nitrite in distilled water. A slight molar excess of sodium nitrite (e.g., 1.05 equivalents relative to the amine) is typically used.

-

Cool this solution to 0-5 °C.

-

-

Diazotization Reaction:

-

Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt slurry from step 1.

-

Crucially, maintain the reaction temperature between 0-5 °C throughout the addition. This is the most critical step, as higher temperatures can lead to the decomposition of the diazonium salt.

-

The addition should be slow enough to prevent the temperature from rising and to avoid a localized excess of nitrous acid.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.

-

-

Confirmation and Use:

-

The completion of the reaction can be checked by testing for the absence of the starting amine and the presence of nitrous acid. A drop of the reaction mixture should turn starch-iodide paper blue, indicating a slight excess of nitrous acid.

-

The resulting solution contains this compound chloride and is typically used immediately in subsequent reactions, such as azo coupling, without isolation.[5]

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the diazotization of 2-methyl-4-nitroaniline.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Methyl-4-nitroaniline | 1.0 molar equivalent | Starting material. |

| Hydrochloric Acid (conc.) | 2.5 - 3.0 molar equivalents | Provides the acidic medium and forms the amine salt. |

| Sodium Nitrite | 1.0 - 1.1 molar equivalents | Reacts with acid to form nitrous acid in situ. A slight excess ensures complete reaction.[5] |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[2] |

| Reaction Time | 1.0 - 4.0 hours | Includes addition time and subsequent stirring to ensure completion.[5] |

| Product Information | ||

| Product Name | This compound Chloride | The diazonium salt formed in solution. |

| Molecular Formula | C₇H₆ClN₃O₂ | [6] |

| Molecular Weight | 199.59 g/mol | [6] |

Visualizations

Chemical Reaction Pathway

Caption: Chemical equation for the diazotization of 2-methyl-4-nitroaniline.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 4-Nitrobenzenediazonium chloride | 100-05-0 [smolecule.com]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. 4-Methoxy-2-nitrobenzenediazonium | 27165-25-9 | Benchchem [benchchem.com]

- 5. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 6. Benzenediazonium, 2-methyl-4-nitro-, chloride CAS#: 69457-09-6 [chemicalbook.com]

A Technical Guide to 2-Methyl-4-nitrobenzene-1-diazonium: Synthesis, Reactions, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-4-nitrobenzene-1-diazonium, a versatile organic compound with significant applications in chemical synthesis and potential relevance to the pharmaceutical industry. The IUPAC name for this compound is 2-Methyl-4-nitrobenzene-1-diazonium .[1] This document details its synthesis, key reactions, and explores its emerging role in drug delivery and design. It is intended to be a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development.

Chemical Identity and Properties

2-Methyl-4-nitrobenzene-1-diazonium is an aromatic diazonium salt. The diazonium group (-N₂⁺) makes it a highly reactive intermediate, prone to a variety of chemical transformations. It is typically prepared in situ and used immediately due to its inherent instability. For practical applications, it is often used as its chloride (Cl⁻) or tetrafluoroborate (BF₄⁻) salt.

Table 1: Physicochemical Properties of 2-Methyl-4-nitrobenzene-1-diazonium Chloride

| Property | Value | Source |

| CAS Number | 69457-09-6 | [2][3] |

| Molecular Formula | C₇H₆ClN₃O₂ | [2][3] |

| Molecular Weight | 199.59 g/mol | [2][3] |

| IUPAC Name | 2-methyl-4-nitrobenzenediazonium chloride | [3] |

| Appearance | Yellowish solid (typical for diazonium salts) | General Knowledge |

| Melting Point | Decomposes upon heating. Data for analogous 4-nitrobenzenediazonium chloride: 235-236 °C[4]; 4-nitrobenzenediazonium tetrafluoroborate: 144-148 °C (dec.) | Inferred |

| Solubility | Soluble in water and acidic solutions. Data for analogous 4-nitrobenzenediazonium tetrafluoroborate: acetonitrile: 50 mg/mL. | Inferred |

| Stability | Generally unstable and should be prepared fresh at low temperatures (0-5 °C). Diazonium salts are known to be sensitive to heat, light, and shock.[5] The triflate salts of some arenediazonium compounds have shown increased storage stability compared to their tosylate and tetrafluoroborate counterparts.[6] | Inferred |

| Spectroscopy | Characteristic Peaks for Aryl Diazonium Salts |

| FTIR (cm⁻¹) | Strong band around 2260-2300 cm⁻¹ corresponding to the N≡N stretching vibration. |

| ¹H NMR (ppm) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The specific shifts would be influenced by the methyl and nitro substituents. |

| ¹³C NMR (ppm) | The carbon atom attached to the diazonium group is typically deshielded and appears in the aromatic region. |

| UV-Vis (nm) | Diazonium salts exhibit characteristic absorption bands in the UV-Vis region. For example, 4-nitrobenzenediazonium tetrafluoroborate shows absorption maxima that can be analyzed.[7] |

Synthesis and Experimental Protocols

The primary method for the synthesis of 2-methyl-4-nitrobenzene-1-diazonium salts is the diazotization of 2-methyl-4-nitroaniline. This reaction involves treating the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures.

General Diazotization Workflow

Caption: General workflow for the diazotization of 2-methyl-4-nitroaniline.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-nitrobenzene-1-diazonium Chloride

This protocol is a representative procedure based on general methods for diazotization.

Materials:

-

2-Methyl-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

Procedure:

-

In the three-necked flask, suspend 2-methyl-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the flask to 0-5 °C using an ice-salt bath and stir the mixture vigorously to obtain a fine suspension.

-

Prepare a solution of sodium nitrite in distilled water and place it in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C.

-

The resulting solution contains the 2-methyl-4-nitrobenzene-1-diazonium chloride and should be used immediately in subsequent reactions.

Key Reactions: Azo Coupling

The most prominent reaction of diazonium salts is azo coupling, an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile. This reaction is fundamental to the synthesis of azo dyes.

Azo Coupling Mechanism

Caption: Mechanism of the azo coupling reaction.

Experimental Protocol: Synthesis of an Azo Dye with 2-Naphthol

This protocol is a representative procedure for an azo coupling reaction.

Materials:

-

Freshly prepared solution of 2-Methyl-4-nitrobenzene-1-diazonium chloride

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Equipment:

-

Beaker

-

Stirring rod

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

Dissolve 2-naphthol in an aqueous solution of sodium hydroxide in a beaker.

-

Cool the solution of the sodium salt of 2-naphthol in an ice bath to 0-5 °C.

-

Slowly add the cold, freshly prepared 2-methyl-4-nitrobenzene-1-diazonium chloride solution to the 2-naphthol solution with constant stirring.

-

A brightly colored azo dye should precipitate immediately.

-

Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete reaction.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold water to remove any unreacted starting materials and salts.

-

Dry the azo dye product.

Applications in Drug Development and Medicinal Chemistry

While primarily known for its role in the dye industry, the chemistry of diazonium salts and the resulting azo compounds presents intriguing possibilities in the pharmaceutical sciences.[8]

Azo Compounds as Prodrugs for Colon-Specific Drug Delivery

A significant application of azo compounds in drug development is their use as prodrugs for targeted delivery to the colon.[9][10][11] The azo bond is relatively stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by the microflora in the colon.[9][12] This targeted release mechanism is particularly beneficial for treating colon-specific diseases like inflammatory bowel disease (IBD) and colorectal cancer.

Caption: Activation of an azo prodrug in the colon.

The Diazonium Group in Bioisosteric Replacement Strategies

Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve the pharmacokinetic or pharmacodynamic profile of a compound.[13][14][15] While not a classical bioisostere, the diazonium group's reactivity allows for its conversion into a wide range of other functional groups, making it a versatile intermediate in the synthesis of compound libraries for structure-activity relationship (SAR) studies. The azo linkage itself has been a subject of bioisosteric replacement studies with groups like amides and oxadiazoles to enhance structural diversity and biological activity.[16]

Safety and Handling

Solid diazonium salts are notoriously unstable and can be explosive. They are sensitive to friction, shock, and heat. Therefore, it is imperative to handle them with extreme caution. For laboratory-scale synthesis, it is strongly recommended to prepare diazonium salts in situ in a cold solution (0-5 °C) and use them immediately without isolation. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood.

Conclusion

2-Methyl-4-nitrobenzene-1-diazonium is a valuable and highly reactive chemical intermediate. Its synthesis via the diazotization of 2-methyl-4-nitroaniline is a well-established process, and its subsequent azo coupling reactions are fundamental to the production of a wide array of azo dyes. Beyond its traditional applications, the underlying chemistry of this diazonium salt and the resulting azo compounds holds significant promise for the field of drug development, particularly in the design of colon-targeted prodrugs. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective utilization in both research and industrial settings.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Benzenediazonium, 2-methyl-4-nitro-, chloride CAS#: 69457-09-6 [chemicalbook.com]

- 3. 2-Methyl-4-nitrobenzene-1-diazonium chloride | C7H6ClN3O2 | CID 12454331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Buy 4-Nitrobenzenediazonium chloride | 100-05-0 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. prgscience.com [prgscience.com]

- 11. Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. drughunter.com [drughunter.com]

- 14. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Bioisosterism - Drug Design Org [drugdesign.org]

- 16. pubs.acs.org [pubs.acs.org]

Molecular structure and weight of 2-Methyl-4-nitrobenzenediazonium

This technical guide provides a comprehensive overview of the molecular structure, molecular weight, and synthesis of 2-Methyl-4-nitrobenzenediazonium. This information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Properties

This compound is an aromatic diazonium cation. Diazonium salts are a class of organic compounds that are widely utilized as intermediates in the synthesis of a diverse range of organic molecules, particularly in the dye industry and in various coupling reactions. The presence of the nitro group and the methyl group on the benzene ring influences the reactivity and stability of the diazonium group.

Molecular Structure and Weight

The molecular structure of this compound consists of a benzene ring substituted with a methyl group at position 2, a nitro group at position 4, and a diazonium group at position 1.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 2-Methyl-4-nitrobenzene-1-diazonium | [1] |

| Molecular Formula | C₇H₆N₃O₂⁺ | [1] |

| Molecular Weight | 164.14 g/mol | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of 2-methyl-4-nitroaniline. This reaction involves treating the precursor amine with nitrous acid, which is usually generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures.

Caption: Synthesis of this compound via diazotization.

Experimental Protocols

Synthesis of this compound Chloride

This protocol is adapted from established procedures for the diazotization of aromatic amines.

Materials:

-

2-Methyl-4-nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Congo Red indicator paper

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

Procedure:

-

In the three-necked flask, prepare a suspension of 2-methyl-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the flask to a temperature between 0 °C and 5 °C using an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

-

While vigorously stirring the suspension, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise from the dropping funnel. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at the same temperature to ensure the reaction goes to completion.

-

The completion of the diazotization can be checked by testing a drop of the reaction mixture with Congo Red paper; the paper should turn blue, indicating the presence of excess nitrous acid.

-

The resulting solution contains the this compound chloride and is typically used immediately in subsequent reactions without isolation, as diazonium salts can be explosive when dry.

Applications in Research and Development

This compound salts are valuable reagents in organic synthesis. They can undergo a variety of transformations, including:

-

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

-

Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF₄).

-

Gomberg-Bachmann Reaction: Aryl-aryl bond formation.

-

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

The specific substitution pattern of this compound can be exploited to introduce a 2-methyl-4-nitrophenyl moiety into a target molecule, which is a structural motif present in some pharmacologically active compounds and functional materials. The reactivity of this diazonium salt makes it a versatile tool for medicinal chemists and materials scientists in the development of new molecular entities.

References

Technical Guide: Benzenediazonium, 2-methyl-4-nitro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzenediazonium, 2-methyl-4-nitro-, a significant intermediate in organic synthesis, particularly in the production of azo dyes. This document outlines its chemical properties, synthesis protocols, and key reactions, presenting data in a structured format for ease of reference by professionals in research and development.

Chemical Identification and Properties

Benzenediazonium, 2-methyl-4-nitro- is an aromatic diazonium salt. Its reactivity is primarily dictated by the diazonium group (-N₂⁺), which is an excellent leaving group, and the electron-withdrawing nitro group (-NO₂) and electron-donating methyl group (-CH₃) on the benzene ring.

Table 1: Physicochemical Properties of Benzenediazonium, 2-methyl-4-nitro- and Related Compounds

| Property | Value | Source |

| Systematic Name | Benzenediazonium, 2-methyl-4-nitro- | EPA |

| IUPAC Name | 2-Methyl-4-nitrobenzene-1-diazonium | EPA[1] |

| CAS Number | 16047-24-8 | EPA[1] |

| Molecular Formula | C₇H₆N₃O₂⁺ | PubChem[2] |

| Molecular Weight | 164.14 g/mol | EPA[1] |

| Related CAS Numbers | 69457-09-6 (chloride salt)[3][4], 455-90-3 (tetrafluoroborate salt)[5] | Multiple Sources |

Synthesis of Benzenediazonium, 2-methyl-4-nitro-

The primary synthetic route to Benzenediazonium, 2-methyl-4-nitro- is through the diazotization of its corresponding aniline, 2-methyl-4-nitroaniline (also known as Fast Red RL Base)[6]. This reaction involves the conversion of the primary amino group into a diazonium group using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid[6].

General Experimental Protocol: Diazotization of 2-methyl-4-nitroaniline

This protocol is adapted from established methods for the diazotization of aromatic amines[7][8].

Materials:

-

2-methyl-4-nitroaniline

-

Concentrated sulfuric acid (H₂SO₄) or Hydrofluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask and beaker

Procedure:

-

In a 100 mL Erlenmeyer flask, carefully dissolve a specific molar equivalent of concentrated sulfuric acid in a measured volume of distilled water.

-

To this acidic solution, add one molar equivalent of 2-methyl-4-nitroaniline with continuous stirring.

-

Cool the resulting mixture to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

-

In a separate beaker, prepare a solution of 1.1 molar equivalents of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline-acid mixture. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30-40 minutes to ensure the diazotization is complete.

-

The resulting solution contains the Benzenediazonium, 2-methyl-4-nitro- salt and can be used directly for subsequent reactions, such as azo coupling.

Diagram 1: Experimental Workflow for the Diazotization of 2-methyl-4-nitroaniline

Caption: Workflow for the synthesis of Benzenediazonium, 2-methyl-4-nitro-.

Key Reactions and Applications

Benzenediazonium salts are versatile intermediates in organic synthesis. The diazonium group can be replaced by a variety of nucleophiles, or it can act as an electrophile in azo coupling reactions.

Azo Coupling Reaction

Azo coupling is a characteristic reaction of diazonium salts where they act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds[9]. These products are often intensely colored and are widely used as dyes[6].

// Nodes diazonium [label="Benzenediazonium,\n2-methyl-4-nitro- (Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; coupling_agent [label="Electron-rich Aromatic\n(e.g., Phenol, Aniline)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Azo Compound (Dye)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges diazonium -> product [label="Reacts with"]; coupling_agent -> product [label="Reacts with"]; }

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Benzenediazonium, 4-methyl-2-nitro- | C7H6N3O2+ | CID 90653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenediazonium, 2-methyl-4-nitro-, chloride CAS#: 69457-09-6 [chemicalbook.com]

- 4. 2-Methyl-4-nitrobenzene-1-diazonium chloride | C7H6ClN3O2 | CID 12454331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) | SIELC Technologies [sielc.com]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. studylib.net [studylib.net]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate, the diazonium salt, which serves as a gateway to a vast array of aromatic compounds. This reaction, first reported by Peter Griess in 1858, involves the treatment of a primary aromatic amine with a nitrosating agent, typically nitrous acid generated in situ, under acidic conditions and at low temperatures.[1][2] The resulting diazonium salts are highly valuable in the synthesis of dyes, pharmaceuticals, and other fine chemicals due to the excellent leaving group ability of the dinitrogen moiety.[3][4]

The Core Reaction Mechanism

The conversion of a primary aromatic amine to a diazonium salt is a multi-step process that begins with the formation of the active nitrosating agent. The reaction is typically carried out at temperatures between 0-5°C to ensure the stability of the diazonium salt product, which can be explosive if isolated in a dry state.[3][5]

The overall reaction can be summarized as follows:

ArNH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O[6]

Where Ar is an aryl group and HX is a mineral acid such as HCl or H₂SO₄.

The detailed mechanism involves the following key stages:

-

Formation of the Nitrosating Agent: In a strongly acidic medium, nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a mineral acid, is protonated. Subsequent loss of a water molecule yields the highly electrophilic nitrosonium ion (NO⁺).[2] In less acidic conditions, dinitrogen trioxide (N₂O₃), formed from two molecules of nitrous acid, can also act as the nitrosating agent.

-

N-Nitrosation of the Amine: The primary aromatic amine, acting as a nucleophile, attacks the nitrosonium ion. This step is typically the rate-determining step in the overall reaction. The rate of this reaction is dependent on the concentration of the free amine, not its protonated form, and the concentration of the nitrosating agent.

-

Proton Transfers and Tautomerization: A series of proton transfers leads to the formation of an N-nitrosamine intermediate. This intermediate then undergoes tautomerization to a diazohydroxide.[2]

-

Formation of the Diazonium Ion: In the acidic medium, the diazohydroxide is protonated at the oxygen atom, followed by the elimination of a water molecule to yield the resonance-stabilized arenediazonium ion.[2]

Quantitative Data on Diazotization Reactions

The rate of diazotization is influenced by the nature of the substituents on the aromatic ring, the acidity of the medium, and the temperature. Electron-donating groups on the aniline ring increase the nucleophilicity of the amino group and thus accelerate the reaction, while electron-withdrawing groups have the opposite effect.

| Aromatic Amine | Substituent | Relative Rate Constant | Yield (%) | Reference |

| p-Methoxyaniline | -OCH₃ (EDG) | ~9 | >90 | [7] |

| Aniline | -H | 1 | ~95 | [5] |

| p-Chloroaniline | -Cl (EWG) | <1 | ~90 | [8] |

| p-Nitroaniline | -NO₂ (EWG) | ~0.005 | >90 | [7][9] |

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Relative rates are approximate and depend on specific reaction conditions.

Kinetic studies have shown that the diazotization of many substituted anilines follows a Hammett correlation, with a negative ρ value indicating that the reaction is favored by electron-donating substituents. For a series of substituted anilines, a ρ value of approximately -1.96 has been reported, confirming the electrophilic nature of the rate-determining step.[8]

Experimental Protocols

General Procedure for the Preparation of Benzenediazonium Chloride Solution

This protocol describes a typical laboratory-scale synthesis of benzenediazonium chloride for immediate use in subsequent reactions.

Materials:

-

Aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (~3.0 eq)

-

Sodium Nitrite (1.0-1.1 eq)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.[5]

-

Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[5]

-

Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.[3]

-

After the addition is complete, continue stirring for 10-15 minutes.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[10] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained and persists for at least 5 minutes.

-

The resulting clear solution of benzenediazonium chloride is kept in an ice bath and used immediately without isolation.[5]

Spectroscopic Characterization

The progress of the diazotization reaction and the formation of the diazonium salt can be monitored using spectroscopic techniques.

-

FTIR/Raman Spectroscopy: The disappearance of the N-H stretching vibrations of the primary amine (typically in the range of 3250-3400 cm⁻¹) and the appearance of a strong, sharp absorption band corresponding to the N≡N triple bond stretch of the diazonium cation (around 2270-2289 cm⁻¹) are indicative of a successful reaction.[11][12][13]

-

NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the consumption of the aromatic amine. The disappearance of the signals corresponding to the amine protons is a key indicator.[11] The aromatic protons of the newly formed diazonium salt will exhibit shifts due to the strong electron-withdrawing nature of the diazonium group.[13] ¹³C NMR can also be employed to characterize the product.[14]

Applications in Drug Development and Synthesis

Diazonium salts are pivotal intermediates in the synthesis of a wide variety of organic compounds, including many pharmaceuticals. Their versatility stems from the ease with which the diazonium group can be replaced by a wide range of nucleophiles.

-

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.[3]

-

Schiemann Reaction: Replacement with fluoride using fluoroboric acid.

-

Gattermann Reaction: Replacement with a halide using copper powder.

-

Replacement by Hydroxyl: Heating the aqueous diazonium salt solution yields phenols.[3]

-

Replacement by Hydrogen: Reduction of the diazonium group to afford the corresponding arene.

-

Azo Coupling: Reaction with activated aromatic compounds (phenols, anilines) to form azo dyes, which are important in colorimetric assays and as chromophores in certain drugs.[15]

References

- 1. pharmaacademias.com [pharmaacademias.com]

- 2. byjus.com [byjus.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]

- 7. Indirect measurement of the rate constants for the diazotisation of substituted anilines by nitrosyl chloride and nitrosyl thiocyanate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. repository.arizona.edu [repository.arizona.edu]

- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. archimer.ifremer.fr [archimer.ifremer.fr]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diazotisation reaction and synthesis of azodyes | DOC [slideshare.net]

An In-depth Technical Guide to the Thermal Stability of Substituted Benzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

Benzenediazonium salts are pivotal intermediates in organic synthesis, enabling the introduction of a wide array of functional groups onto an aromatic ring. Their utility, however, is often moderated by their inherent thermal instability. A thorough understanding of the factors governing their stability is paramount for safe handling, process optimization, and the development of robust synthetic methodologies. This guide provides a comprehensive overview of the thermal stability of substituted benzenediazonium salts, detailing experimental protocols for its assessment and presenting quantitative data to inform laboratory practice.

Factors Influencing Thermal Stability

The stability of benzenediazonium salts is a multifactorial property, influenced by the electronic nature of substituents on the benzene ring, the type of counter-ion, and the surrounding solvent medium.

1.1. Substituent Effects:

The electronic properties of substituents on the aromatic ring play a crucial role in determining the thermal stability of benzenediazonium salts.

-

Electron-donating groups (EDGs) , such as methoxy (-OCH3) and amino (-NH2) groups, generally increase the stability of the diazonium salt.[1][2] This is attributed to their ability to delocalize the positive charge of the diazonium group through resonance, thereby stabilizing the molecule.[1][3] EDGs in the ortho and para positions have a more pronounced stabilizing effect.[2]

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, tend to destabilize the diazonium salt.[1][4] These groups intensify the positive charge on the diazonium moiety, weakening the C-N bond and facilitating decomposition.[1] The destabilizing effect is generally stronger for more powerful electron-withdrawing groups, with the stability order being -H > -CN > -NO2.[1]

1.2. Counter-ion Effects:

The nature of the counter-ion associated with the diazonium cation significantly impacts the salt's stability, particularly in the solid state. While diazonium chlorides are notoriously unstable and are typically prepared and used at low temperatures (0-5 °C), other salts exhibit enhanced stability.[5] Arenediazonium salts with counter-ions like tetrafluoroborate (BF4-), hexafluorophosphate (PF6-), tosylate, and disulfonimide are often stable enough to be isolated and handled at room temperature.[2][6][7] Among these, tetrafluoroborate salts are generally found to be more stable than their hexafluorophosphate counterparts.[2] The increased stability is attributed to the formation of a more stable crystal lattice and a reduced propensity for nucleophilic attack by the counter-ion on the diazonium group.

1.3. Solvent Effects:

The solvent can influence the rate of decomposition of benzenediazonium salts in solution. The decomposition of benzenediazonium tetrafluoroborate in various aprotic polar solvents has been shown to be a first-order reaction.[8] The rate of decomposition and the activation parameters are solvent-dependent, suggesting that the solvent can play a role in stabilizing the transition state of the decomposition reaction.[8]

Quantitative Data on Thermal Stability

The thermal stability of benzenediazonium salts is often quantified by determining their decomposition temperatures and enthalpies of decomposition using techniques like Differential Scanning Calorimetry (DSC). The following tables summarize key thermal stability data for a range of substituted benzenediazonium tetrafluoroborate salts.

| Substituent | Position | Initial Decomposition Temp. (°C) | Enthalpy of Decomposition (kJ/mol) | Reference |

| H | - | ~110-120 | ~100-120 | [9][10] |

| 4-NO2 | para | ~150 | High (thermal runaway) | [6][11] |

| 4-OCH3 | para | ~140 | - | [11] |

| 4-Br | para | ~140 | - | [11] |

| 3-Br | meta | - | - | [11] |

| 2-Br | ortho | - | - | [11] |

| 3-Cl | meta | - | - | [11] |

| 4-F | para | - | - | [9] |

| 3-F | meta | - | - | [9] |

| 2-F | ortho | - | - | [9] |

| 4-I | para | - | - | [9] |

| 3-I | meta | - | - | [9] |

| 2-I | ortho | - | - | [9] |

Note: The exact values can vary depending on the experimental conditions, such as the heating rate.

A comprehensive study of 57 different arenediazonium tetrafluoroborate salts revealed that the majority begin to decompose in the range of 90°C to 150°C.[9]

Experimental Protocols for Thermal Stability Assessment

Several analytical techniques are employed to evaluate the thermal stability of benzenediazonium salts.

3.1. Differential Scanning Calorimetry (DSC):

DSC is a primary technique for determining the thermal stability and energetic properties of diazonium salts.[6][12][13]

-

Methodology: A small sample (typically 1-5 mg) of the diazonium salt is weighed into a crucible (often a high-pressure crucible to contain gaseous decomposition products) and sealed.[12] The sample is then heated at a constant rate (e.g., 5 °C/min) alongside an empty reference crucible.[12] The difference in heat flow to the sample and the reference is monitored as a function of temperature. An exothermic peak indicates the decomposition of the salt.

-

Data Obtained:

-

T_init (Initial Temperature): The temperature at which the exothermic decomposition begins.[9]

-

T_onset (Onset Temperature): The temperature at which the rate of heat release is at its maximum.[12]

-

ΔH_D (Enthalpy of Decomposition): The total heat released during decomposition, which provides a measure of the compound's energetic potential.[12]

-

3.2. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is useful for studying the decomposition of diazonium salts by monitoring the mass loss associated with the evolution of nitrogen gas.[4][14]

-

Methodology: A sample of the diazonium salt is placed in a pan and heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The mass of the sample is continuously recorded.

-

Data Obtained: The TGA curve shows the temperature at which mass loss occurs, corresponding to the decomposition of the salt. This can be coupled with other techniques like mass spectrometry (TGA-MS) to identify the gaseous products.[14]

3.3. Kinetic Studies of Decomposition in Solution:

The rate of decomposition of benzenediazonium salts in solution can be studied to determine the reaction kinetics and activation parameters.

-

Methodology 1: Monitoring Nitrogen Gas Evolution: The decomposition of the diazonium salt in a temperature-controlled bath is monitored by collecting the evolved nitrogen gas in a gas burette over time.[8][15][16][17] The volume of nitrogen collected is proportional to the amount of diazonium salt that has decomposed.[16]

-

Methodology 2: UV-Vis Spectrophotometry: The concentration of the unreacted diazonium ion can be monitored by measuring the absorbance of the solution at a specific wavelength using a UV-Vis spectrophotometer.[18] The reaction is typically carried out in a temperature-controlled cell compartment.

-

Data Analysis: By plotting the concentration of the diazonium salt (or a value proportional to it, like the volume of N2 evolved or absorbance) versus time, the order of the reaction and the rate constant (k) at a given temperature can be determined.[15][16][18] Performing the experiment at different temperatures allows for the calculation of the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation by plotting ln(k) versus 1/T.[15][18][19]

Visualization of Concepts

4.1. Decomposition Pathway of Benzenediazonium Salts

References

- 1. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]

- 2. shura.shu.ac.uk [shura.shu.ac.uk]

- 3. The stability of benzene diazonium salts is because of:(A) Inductive Effect. (B) Resonance.(C) Hyperconjugation.(D) Mesomeric Effect. [vedantu.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 16. youtube.com [youtube.com]

- 17. injchemistry.uobabylon.edu.iq [injchemistry.uobabylon.edu.iq]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]

Physical and chemical properties of diazonium salts

An In-depth Technical Guide to the Physical and Chemical Properties of Diazonium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of diazonium salts, compounds of significant interest in organic synthesis and materials science. It includes quantitative data, detailed experimental protocols for their synthesis and key reactions, and visualizations of reaction pathways and workflows.

Physical Properties of Aryl Diazonium Salts

Aryl diazonium salts are a class of organic compounds with the general formula [Ar-N₂]⁺X⁻, where Ar is an aryl group and X⁻ is an anion.[1] Their physical properties are highly dependent on the nature of both the aryl group and the counter-anion.

Generally, they are colorless crystalline solids.[1][2][3] Many diazonium salts, particularly those with nitrate and perchlorate anions, are explosive when dry and must be handled with extreme care.[2][4] For this reason, they are typically prepared in situ in cold aqueous solutions (0-5 °C) and used immediately without isolation.[1][5][6]

However, some salts, such as benzenediazonium fluoroborate, are water-insoluble and significantly more stable, allowing them to be isolated, dried, and stored at room temperature.[1][3][5] The stability of arenediazonium salts is attributed to the resonance delocalization of the positive charge over the benzene ring.[7] Aliphatic diazonium salts, lacking this resonance stabilization, are extremely unstable and of little synthetic importance.[2][8]

Data Summary: Physical and Spectroscopic Properties

The following table summarizes key quantitative data related to the properties of aryl diazonium salts.

| Property | Description |

| Appearance | Generally colorless crystalline solids.[1][2][3] They often darken on exposure to air.[2] |

| Solubility | Benzenediazonium chloride: Readily soluble in cold water.[1][3][9] Reacts with water when warmed.[1][9] Benzenediazonium fluoroborate: Insoluble in water, which contributes to its stability.[1][3][4][5] |

| Stability | General: Most diazonium salts are unstable and potentially explosive in the dry state.[2][5] They are used in cold (0-5 °C) aqueous solutions immediately after preparation.[1][10] Fluoroborates and Tosylates: Arenediazonium tetrafluoroborate and tosylate salts are often stable enough to be isolated as solids at room temperature.[8][10] |

| Acidity | The diazonium group is strongly electron-withdrawing. The pKa of the phenolic proton in 4-hydroxybenzenediazonium is 3.4, a million-fold more acidic than phenol itself (pKa ≈ 9.9).[10] |

| Bonding | The C−N⁺≡N linkage is linear. The N⁺≡N bond distance in benzenediazonium tetrafluoroborate is 1.083 Å, nearly identical to that of the N₂ molecule.[10] |

| Infrared (IR) Spectra | A characteristic sharp absorption band for the N≡N triple bond stretching vibration is observed between 2180 cm⁻¹ and 2280 cm⁻¹.[11][12][13] For p-substituted benzenediazonium salts, this band appears in the 2260-2280 cm⁻¹ region.[12] |

| UV-Vis Spectra | Aryl diazonium salts exhibit UV-Vis absorption.[14][15][16] The specific absorption wavelength depends on the structure of the aryl group. |

Chemical Properties and Reactions

Diazonium salts are highly versatile intermediates in organic synthesis.[10][17] Their reactions can be broadly categorized into two types: those involving the replacement of the dinitrogen (N₂) group and those where the diazo group is retained.[18][19]

Synthesis: Diazotization of Primary Aromatic Amines

The conversion of a primary aromatic amine into a diazonium salt is known as diazotization.[1][20] The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[8][10] The reaction temperature must be maintained between 0 and 5 °C to prevent the decomposition of the unstable diazonium salt.[4][21]

The mechanism begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the presence of excess acid.[2] The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the eventual elimination of a water molecule to form the stable aryl diazonium ion.[2][20]

-

Dissolve the Amine: Dissolve aniline (or the desired primary aromatic amine) in an aqueous solution of hydrochloric acid (e.g., 2.5 equivalents) in a flask.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath. It is critical to maintain this low temperature throughout the reaction.

-

Prepare Nitrite Solution: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂).

-

Addition: Add the sodium nitrite solution dropwise and slowly to the cold amine solution with constant, vigorous stirring.

-

Monitoring: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂).[22]

-

Usage: The resulting cold, aqueous solution of the diazonium salt is used immediately for subsequent reactions without isolation.[1][3]

Reactions Involving Replacement of Nitrogen

The diazonium group is an excellent leaving group because its departure results in the formation of highly stable dinitrogen gas (N₂).[23] This thermodynamic driving force facilitates a wide range of substitution reactions at the aromatic carbon.

The Sandmeyer reaction is a copper(I)-catalyzed substitution of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻).[24][25][26] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) salt to the diazonium ion.[27] This forms an aryl radical, N₂, and a copper(II) species, which then delivers the nucleophile to the radical to form the final product and regenerate the copper(I) catalyst.[25][26]

Direct fluorination of aromatic rings is often difficult. The Schiemann reaction provides an effective method by treating the diazonium salt with fluoroboric acid (HBF₄).[24] This precipitates the relatively stable diazonium fluoroborate salt.[5] Gentle heating of this isolated salt causes it to decompose, yielding the aryl fluoride, nitrogen gas, and boron trifluoride (BF₃).[24]

-

Replacement by Iodide (-I): The diazonium group can be replaced by iodine by simply warming the diazonium salt solution with an aqueous solution of potassium iodide (KI).[2][24][28] A copper catalyst is not required for this transformation.[2]

-

Replacement by Hydroxyl (-OH): Heating an aqueous solution of a diazonium salt leads to its hydrolysis, producing a phenol.[10][19] The reaction is typically carried out in the presence of acid to suppress the coupling of the newly formed phenol with unreacted diazonium salt.[10]

-

Replacement by Hydrogen (-H) (Deamination): The diazonium group can be replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂), effectively removing an amino group from an aromatic ring.[23][24]

-

Prepare Diazonium Salt: Prepare a cold (0-5 °C) solution of benzenediazonium chloride from aniline as described in the diazotization protocol.

-

Prepare Catalyst: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Combine: Slowly and carefully add the cold diazonium salt solution to the CuCl solution.[22]

-

Reaction: Effervescence (liberation of N₂ gas) will be observed.[22] Allow the mixture to warm to room temperature and stir for 10-15 minutes to ensure the reaction is complete.

-

Isolation: The product, chlorobenzene, will separate as an oily layer. It can be isolated by steam distillation or solvent extraction.

-

Purification: The crude product is then washed with sodium hydroxide solution (to remove any phenol byproduct), followed by water, dried over an anhydrous drying agent, and purified by distillation.

Reactions Involving Retention of the Diazo Group: Azo Coupling

In azo coupling reactions, the diazonium ion acts as a weak electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution.[4][29][30] This reaction forms a new N=N double bond, known as an azo linkage, creating highly colored azo compounds, which are widely used as dyes.[6][18]

The pH of the reaction medium is critical:

-

Coupling with Phenols: This is carried out in mildly alkaline conditions (pH 9-10).[18][31] The basic medium deprotonates the phenol to form the more strongly activating phenoxide ion.[2]

-

Coupling with Amines: This reaction is performed in mildly acidic conditions (pH 4-5).[18] This pH is low enough to prevent significant N-coupling but high enough to maintain a sufficient concentration of the free amine, which is the reactive species.[2][31]

-

Prepare Diazonium Salt: Prepare a cold (0-5 °C) solution of the required diazonium salt as described previously. Keep this solution in an ice bath at all times.[21]

-

Prepare Coupling Solution: Dissolve the coupling agent (e.g., naphthalen-2-ol or N,N-dimethylaniline) in an appropriate aqueous solution. For phenols, use a cold aqueous sodium hydroxide solution.[21] For anilines, use a cold aqueous acid solution. Cool this solution in an ice bath.

-

Coupling: Slowly add the cold diazonium salt solution to the cold, stirred solution of the coupling partner.[21]

-

Precipitation: A brightly colored precipitate of the azo dye should form immediately or upon standing for a few minutes.[21]

-

Isolation: Collect the solid dye by suction filtration.

-

Purification: Wash the crude product with cold water and then recrystallize it from a suitable solvent (e.g., ethanol or water) to obtain the purified azo dye.

Safety Considerations

Dry diazonium salts, especially nitrates and perchlorates, are dangerously explosive and sensitive to shock and heat.[2][5] They should never be isolated unless they are known to be stable (e.g., fluoroborates). All reactions involving diazonium salts should be conducted in a fume hood, behind a safety shield, and at the recommended low temperatures.

References

- 1. scribd.com [scribd.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. Physical Properties of Diazonium Salts [unacademy.com]

- 5. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The stability of benzene diazonium salts is because of:(A) Inductive Effect. (B) Resonance.(C) Hyperconjugation.(D) Mesomeric Effect. [vedantu.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. Diazonium Salts Properties Homework Help, Assignment Help, Online Tutor, Tutoring [theglobaltutors.com]

- 10. Diazonium compound - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Operando surface optical nanometrology reveals diazonium salts’ visible photografting mechanism - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00439B [pubs.rsc.org]

- 17. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]

- 18. Diazonium salt - Physical and Chemical Properties: Sandmeyer Reaction, Gattermann Reaction, Coupling Reaction and Mechanism, Practice Problems and FAQs: in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 19. byjus.com [byjus.com]

- 20. byjus.com [byjus.com]

- 21. cuhk.edu.hk [cuhk.edu.hk]

- 22. web.mnstate.edu [web.mnstate.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 26. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 27. byjus.com [byjus.com]

- 28. webassign.net [webassign.net]

- 29. Azo Coupling [organic-chemistry.org]

- 30. Azo coupling - Wikipedia [en.wikipedia.org]

- 31. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

An In-depth Technical Guide to the Solubility of 2-Methyl-4-nitrobenzenediazonium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-4-nitrobenzenediazonium salts in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document synthesizes qualitative information for arenediazonium salts in general, presents quantitative solubility data for structurally related compounds to infer potential solubility behavior, and outlines detailed experimental protocols for determining solubility.

Qualitative Solubility of Arenediazonium Salts

Arenediazonium salts, as a class of compounds, exhibit varied solubility depending on the counter-ion and the substitution pattern on the aromatic ring. The tetrafluoroborate salts of arenediazonium compounds are generally found to have better stability and are often used when an isolated salt is required.

General solubility trends for arenediazonium tetrafluoroborates indicate they are:

-

Fairly soluble in polar aprotic solvents such as acetonitrile, acetone, pyridine, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), though often with decomposition.[1]

-

Slightly soluble in water.[1]

-

Insoluble in nonpolar hydrocarbon solvents and diethyl ether.[1]

The chloride salts of arenediazonium compounds are typically more water-soluble but are also less stable than their tetrafluoroborate counterparts.

Quantitative Solubility Data for Structurally Related Compounds

Table 1: Solubility of 2-Methyl-4-nitroaniline in Various Organic Solvents [2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| 2-Butanone | 278.15 | 158.32 |

| 283.15 | 182.45 | |

| 288.15 | 209.87 | |

| 293.15 | 241.12 | |

| 298.15 | 276.78 | |

| 303.15 | 317.45 | |

| 308.15 | 363.78 | |

| 313.15 | 416.43 | |

| Acetone | 278.15 | 145.21 |

| 283.15 | 167.98 | |

| 288.15 | 193.54 | |

| 293.15 | 222.43 | |

| 298.15 | 255.21 | |

| 303.15 | 292.54 | |

| 308.15 | 335.01 | |

| 313.15 | 383.21 | |

| Ethyl Acetate | 278.15 | 110.23 |

| 283.15 | 128.43 | |

| 288.15 | 148.98 | |

| 293.15 | 172.34 | |

| 298.15 | 199.01 | |

| 303.15 | 229.45 | |

| 308.15 | 264.21 | |

| 313.15 | 303.87 | |

| Acetonitrile | 278.15 | 89.45 |

| 283.15 | 104.54 | |

| 288.15 | 121.87 | |

| 293.15 | 141.78 | |

| 298.15 | 164.54 | |

| 303.15 | 190.43 | |

| 308.15 | 219.87 | |

| 313.15 | 253.21 | |

| Methanol | 278.15 | 35.43 |

| 283.15 | 41.87 | |

| 288.15 | 49.34 | |

| 293.15 | 57.98 | |

| 298.15 | 68.01 | |

| 303.15 | 79.65 | |

| 308.15 | 93.12 | |

| 313.15 | 108.65 | |

| Ethanol | 278.15 | 28.76 |

| 283.15 | 34.01 | |

| 288.15 | 40.12 | |

| 293.15 | 47.23 | |

| 298.15 | 55.54 | |

| 303.15 | 65.21 | |

| 308.15 | 76.45 | |

| 313.15 | 89.54 | |

| n-Propanol | 278.15 | 23.45 |

| 283.15 | 27.87 | |

| 288.15 | 33.01 | |

| 293.15 | 38.98 | |

| 298.15 | 45.98 | |

| 303.15 | 54.12 | |

| 308.15 | 63.54 | |

| 313.15 | 74.43 | |

| n-Butanol | 278.15 | 19.87 |

| 283.15 | 23.54 | |

| 288.15 | 27.87 | |

| 293.15 | 32.98 | |

| 298.15 | 38.98 | |

| 303.15 | 45.98 | |

| 308.15 | 54.12 | |

| 313.15 | 63.54 | |

| Isopropanol | 278.15 | 17.87 |

| 283.15 | 21.23 | |

| 288.15 | 25.12 | |

| 293.15 | 29.65 | |

| 298.15 | 34.98 | |

| 303.15 | 41.23 | |

| 308.15 | 48.43 | |

| 313.15 | 56.87 | |

| Toluene | 278.15 | 15.43 |

| 283.15 | 18.32 | |

| 288.15 | 21.65 | |

| 293.15 | 25.54 | |

| 298.15 | 30.12 | |

| 303.15 | 35.43 | |

| 308.15 | 41.54 | |

| 313.15 | 48.65 | |

| Cyclohexane | 278.15 | 1.23 |

| 283.15 | 1.45 | |

| 288.15 | 1.71 | |

| 293.15 | 2.01 | |

| 298.15 | 2.36 | |

| 303.15 | 2.76 | |

| 308.15 | 3.23 | |

| 313.15 | 3.78 |

Table 2: Solubility of 4-Nitrobenzenediazonium Tetrafluoroborate in Selected Solvents

| Solvent | Temperature (°C) | Solubility |

| Acetonitrile | Not Specified | 50 mg/mL[3][4] |

| Water | Not Specified | Almost transparent[5] |

| Dimethyl Sulfoxide | Not Specified | Soluble[5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a diazonium salt like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved salt.

Materials:

-

This compound salt (e.g., tetrafluoroborate)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound salt to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed container to remove any undissolved solids.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered, known volume of the saturated solution under reduced pressure or in a fume hood.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

Spectroscopic Method (UV-Vis):

-

Prepare a series of standard solutions of the diazonium salt of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Chromatographic Method (HPLC):

-

Develop an HPLC method with a suitable column and mobile phase to separate and quantify the diazonium salt.

-

Prepare a series of standard solutions and generate a calibration curve by plotting peak area versus concentration.

-

Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

-

Determine the concentration from the peak area using the calibration curve.

-

Calculate the original solubility.

-

-

-

Data Reporting:

-

Report the solubility as a mean of multiple determinations at each temperature.

-

Specify the solvent, temperature, and the analytical method used.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

References

Methodological & Application

Application Notes and Protocols: The Sandmeyer Reaction of 2-Methyl-4-nitrobenzenediazonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sandmeyer reaction is a versatile and widely utilized chemical transformation in organic synthesis, enabling the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate. This application note provides a detailed protocol for the Sandmeyer reaction using 2-Methyl-4-nitrobenzenediazonium, derived from 2-Methyl-4-nitroaniline. The protocol outlines the necessary reagents, equipment, and procedural steps for the successful synthesis of 2-chloro-1-methyl-4-nitrobenzene, 2-bromo-1-methyl-4-nitrobenzene, and 2-cyano-1-methyl-4-nitrobenzene. While specific yield data for this particular substrate is not extensively reported in the available literature, this document provides estimated yield ranges based on similar transformations and detailed characterization data for the products.

Introduction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[1] It proceeds through the diazotization of a primary aromatic amine, followed by the copper-catalyzed nucleophilic substitution of the diazonium group.[1] This methodology is particularly valuable for introducing substituents such as halogens and cyano groups onto an aromatic ring, which can be challenging to achieve through direct electrophilic substitution. The resulting aryl halides and nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

This document focuses on the application of the Sandmeyer reaction to 2-Methyl-4-nitroaniline, a readily available starting material. The presence of the methyl and nitro groups on the aromatic ring influences the reactivity of the diazonium salt and the properties of the resulting products.

Characterization of Reactant and Products

A summary of the key physicochemical properties of the starting material and the potential products of the Sandmeyer reaction is provided below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 99-52-5 | Yellow needles or mustard yellow powder[2] | 131-133[2] |

| 2-Chloro-1-methyl-4-nitrobenzene | C₇H₆ClNO₂ | 171.58 | 121-86-8 | Light yellow solid | 55-56 |

| 2-Bromo-1-methyl-4-nitrobenzene | C₇H₆BrNO₂ | 216.03 | 7745-93-9 | Faint yellow to yellow powder[3] | 78[3] |

| 2-Cyano-1-methyl-4-nitrobenzene | C₈H₆N₂O₂ | 162.15 | 7431-35-8 | Not specified | Not specified |

Estimated Yields for Sandmeyer Reactions of this compound

| Reaction | Product | Estimated Yield Range (%) |

| Chlorination | 2-Chloro-1-methyl-4-nitrobenzene | 60 - 80 |

| Bromination | 2-Bromo-1-methyl-4-nitrobenzene | 60 - 80 |

| Cyanation | 2-Cyano-1-methyl-4-nitrobenzene | 50 - 70 |

Experimental Protocols

Materials and Equipment:

-

2-Methyl-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Copper(I) Bromide (CuBr)

-

Copper(I) Cyanide (CuCN)

-

Ice

-

Distilled water

-

Organic solvent (e.g., Dichloromethane, Diethyl ether)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Beakers, Erlenmeyer flasks, and a three-necked round-bottom flask

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

Safety Precautions:

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at low temperatures at all times.

-

Copper cyanide is highly toxic. Handle with extreme caution and have an appropriate quenching solution (e.g., ferrous sulfate) available.

Part 1: Preparation of the this compound Salt Solution (Diazotization)

This initial step is common for all subsequent Sandmeyer reactions.

-

In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve a specific molar amount of 2-Methyl-4-nitroaniline in a solution of concentrated hydrochloric acid or sulfuric acid and water. The acid should be in molar excess.

-

Cool the flask in an ice bath to 0-5 °C with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold water. The sodium nitrite should be in slight molar excess (approximately 1.1 equivalents) compared to the starting aniline.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution using a dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete formation of the diazonium salt. The resulting solution of this compound salt should be used immediately in the next step.

Part 2: Sandmeyer Reaction - Synthesis of Halogenated and Cyanated Derivatives

A. Chlorination: Synthesis of 2-Chloro-1-methyl-4-nitrobenzene

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool the CuCl solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the cold CuCl solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed. Allow the reaction mixture to warm up slowly to room temperature and continue stirring for 1-2 hours.

-

The reaction mixture can then be gently heated (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

B. Bromination: Synthesis of 2-Bromo-1-methyl-4-nitrobenzene

-

Follow the same procedure as for chlorination, but use a solution of copper(I) bromide in concentrated hydrobromic acid.

C. Cyanation: Synthesis of 2-Cyano-1-methyl-4-nitrobenzene

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide in a solution of sodium or potassium cyanide in water.

-

Cool this mixture in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the cyanide solution with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and then gently heat to facilitate the reaction and the decomposition of the diazonium salt.

-

Work-up the reaction mixture as described for the chlorination, taking extreme care due to the toxicity of cyanide. Quench any residual cyanide with an appropriate reagent before disposal.

-

Purify the crude product by recrystallization or column chromatography.

Reaction Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the generally accepted radical mechanism of the Sandmeyer reaction.

Caption: Experimental workflow for the Sandmeyer reaction.

Caption: Simplified radical mechanism of the Sandmeyer reaction.

References

Application Notes and Protocols: Azo Coupling Reactions of 2-Methyl-4-nitrobenzenediazonium with Phenols

For Researchers, Scientists, and Drug Development Professionals